{4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride
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Overview
Description
{4-Amino-2-oxabicyclo[221]heptan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the following steps:
Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
{4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxabicycloheptane ring can interact with hydrophobic regions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride
Uniqueness
{4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is unique due to the presence of both an amino group and an oxabicycloheptane ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-1-2-7(3-6,4-9)10-5-6;/h9H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQOCMZSQGYVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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